2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular weight of 221.141. It is a light yellow solid1 and is used in diverse scientific research due to its unique properties2. It is valuable for drug development, catalysis, and organic synthesis2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. However, it’s known that similar compounds, such as 2-Methyl-6-(trifluoromethyl)nicotinic acid, are used as pharmaceutical intermediates3.Molecular Structure Analysis
The IUPAC name for this compound is 2-hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid1. The InChI code is 1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15)1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid. More research may be needed in this area.Physical And Chemical Properties Analysis
This compound is a light yellow solid1. Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, refractive index, and vapor pressure are not available for this exact compound. However, a similar compound, 6-Trifluoromethylnicotinic acid, has a boiling point of 259.3℃ at 760 mmHg, a density of 1.484 g/cm3, a flash point of 110.6℃, a refractive index of 1.475, and a vapor pressure of 0.007mmHg at 25°C4.Safety And Hazards
The safety and hazards of this compound are not clearly mentioned in the available resources. However, it’s always important to handle chemical compounds with care, using appropriate personal protective equipment and following safety protocols.
Future Directions
The future directions of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid are not clearly mentioned in the available resources. However, given its use in scientific research, it’s likely that it will continue to be studied for its potential applications in drug development, catalysis, and organic synthesis2.
properties
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCDIHWOWKYXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587958 | |
Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
910442-22-7 | |
Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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